

Anti-inflammatory Effects of Velaresol: A General Overview

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Compound of Interest

Compound Name: *Velaresol*

Cat. No.: *B1683481*

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Introduction

Velaresol (CAS No: 77858-21-0) is a small molecule that has been suggested to possess anti-inflammatory properties.[1][2] Preclinical information indicates its potential therapeutic utility in a range of inflammatory and autoimmune conditions, including inflammatory bowel disease, multiple sclerosis, and type 1 diabetes.[1][2] The primary mechanism of its anti-inflammatory action is believed to involve the modulation of key signaling pathways in the immune system, specifically through its interaction with the cannabinoid receptor 2 (CB2) and Toll-like receptors (TLRs).[1][2]

Proposed Mechanism of Action

Velaresol is purported to exert its anti-inflammatory effects through a dual mechanism involving the activation of the CB2 receptor and the inhibition of Toll-like receptor signaling. This multi-pronged approach is thought to culminate in the reduced production of pro-inflammatory cytokines, key mediators of the inflammatory response.

CB2 Receptor Activation

The cannabinoid receptor 2 (CB2) is predominantly expressed on immune cells and plays a crucial role in regulating inflammation. Activation of the CB2 receptor is generally associated with immunosuppressive and anti-inflammatory effects. It is proposed that **Velaresol** binds to and activates the CB2 receptor, initiating a signaling cascade that ultimately leads to the inhibition of pro-inflammatory gene expression.

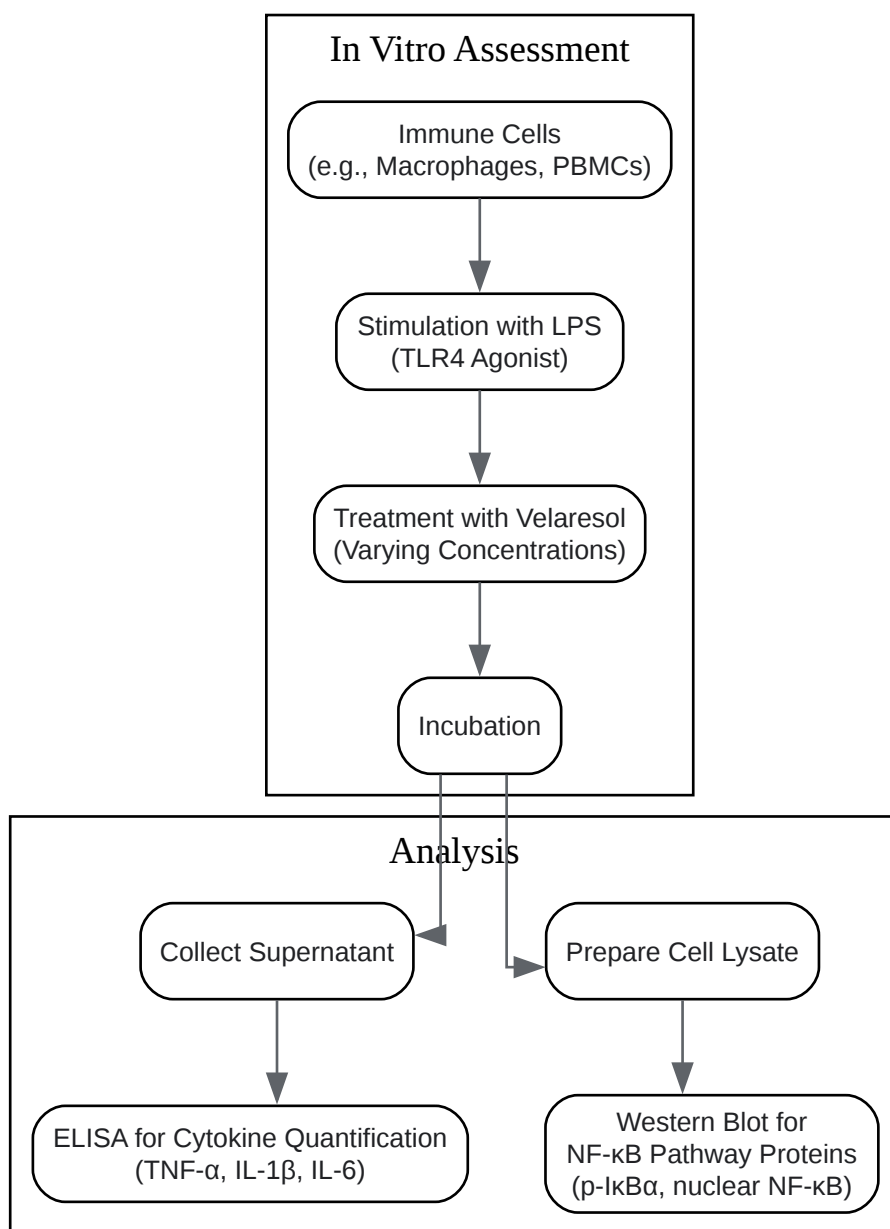
Toll-like Receptor (TLR) Antagonism

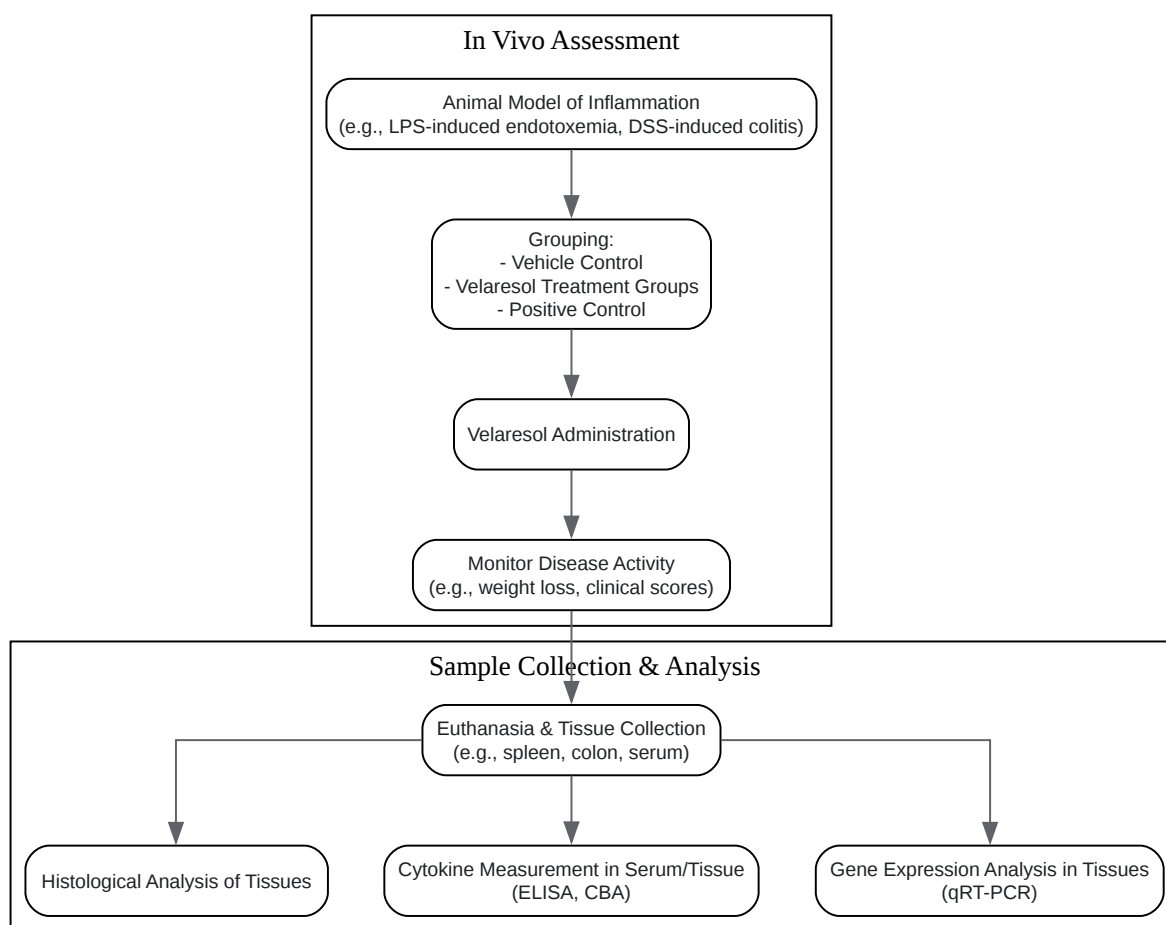
Toll-like receptors are a class of proteins that play a pivotal role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering an inflammatory response. **Velaresol** is suggested to act as an antagonist at certain TLRs. By blocking the activation of these receptors, **Velaresol** may prevent the downstream signaling events that lead to the production of inflammatory cytokines.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Both CB2 receptor activation and TLR inhibition can converge on the NF-κB pathway. Activation of the CB2 receptor can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This can, in turn, suppress the activity of protein kinase A (PKA), a known activator of the NF-κB pathway. Conversely, TLR activation typically leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to induce the transcription of pro-inflammatory genes. By antagonizing TLRs, **Velaresol** would prevent this activation cascade. The net effect of **Velaresol**'s interaction with both CB2 and TLRs is the inhibition of NF-κB, a critical transcription factor for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Signaling Pathway Diagrams





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References

- 1. Velaresol | 77858-21-0 | Benchchem [benchchem.com]
- 2. Velaresol | 77858-21-0 | CDA85821 | Biosynth [biosynth.com]
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